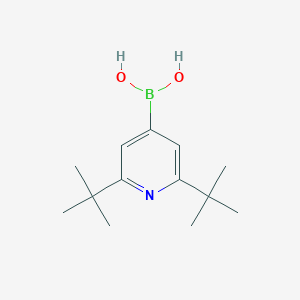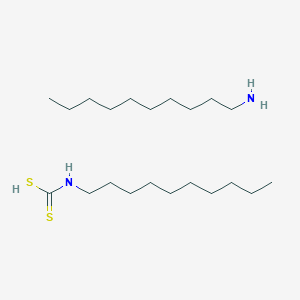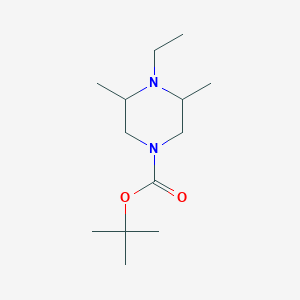
1,1-Dibromocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂ It is a halogenated derivative of cyclopropane, characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring
Méthodes De Préparation
1,1-Dibromocyclopropane can be synthesized through several methods, including:
Analyse Des Réactions Chimiques
1,1-Dibromocyclopropane undergoes various chemical reactions, including:
Hydrodehalogenation: This reaction involves the removal of bromine atoms using reagents like Grignard reagents in the presence of titanium compounds.
Cyclopropyl-Allyl Rearrangement: In the presence of Lewis acids such as aluminum carbenoids, this compound can undergo a rearrangement to form substituted bromoalkenes.
Substitution Reactions: The bromine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
1,1-Dibromocyclopropane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,1-dibromocyclopropane involves its high reactivity due to the presence of strained cyclopropane ring and bromine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as allyl cations. These intermediates can further react with nucleophiles or undergo rearrangements to form various products .
Comparaison Avec Des Composés Similaires
1,1-Dibromocyclopropane can be compared with other halogenated cyclopropanes, such as:
1,1-Dichlorocyclopropane: Similar in structure but with chlorine atoms instead of bromine, it exhibits different reactivity and applications.
1,1-Diiodocyclopropane: This compound has iodine atoms and shows distinct chemical behavior due to the larger size and lower electronegativity of iodine compared to bromine.
1,1-Difluorocyclopropane: With fluorine atoms, this compound is less reactive than this compound but is used in different applications due to the strong C-F bond.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1,1-dibromocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-3(5)1-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPYGJFXILIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518840 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-34-2 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
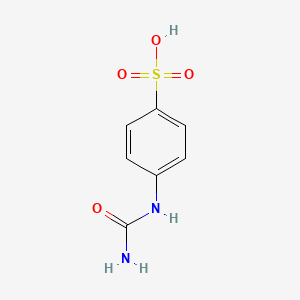
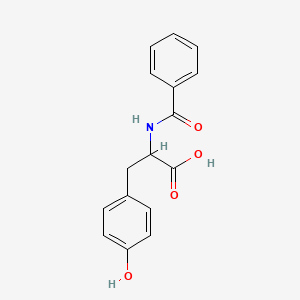



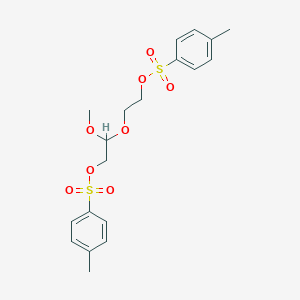
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)

